3-(Trifluoroacetyl)indole
Overview
Description
3-(Trifluoroacetyl)indole is a heterocyclic compound characterized by the presence of a trifluoromethyl ketone group attached to the indole ring
Mechanism of Action
Target of Action
It is known that the compound is a heterocyclic trifluoromethyl ketone , which suggests that it may interact with various biological targets.
Mode of Action
It is formed by the action of trifluoroacetic acid on indole-2-carboxylic acid and its benzo-substituted derivatives . When unsubstituted indole is refluxed with trifluoroacetic acid, it yields 3-trifluoroacetylindole .
Biochemical Pathways
Indole derivatives like indole-3-acetic acid (iaa) are known to play a significant role in various biochemical pathways in microorganisms and plants . They regulate almost all aspects of plant growth and development and also play an important role in the growth, development, and plant interaction of microorganisms .
Result of Action
It is known that indole derivatives can have significant impacts on the physiological responses and gene expressions of microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 3-(Trifluoroacetyl)indole involves the reaction of indole with trifluoroacetic anhydride. This reaction typically occurs under reflux conditions, resulting in the formation of this compound with a yield of approximately 30% . Another method involves the reaction of indole-2-carboxylic acid with trifluoroacetic acid, which also produces this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of trifluoroacetic anhydride and trifluoroacetic acid as reagents is common in industrial settings due to their availability and reactivity.
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoroacetyl)indole undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl ketone group can participate in nucleophilic substitution reactions.
Cyclization-Rearrangement Reactions: Catalytic cyclization-rearrangement reactions with isocyanoacetates, using silver acetate as a catalyst, result in the formation of β-trifluoromethylated dehydrotryptophan derivatives.
Common Reagents and Conditions:
Trifluoroacetic Anhydride: Used for the initial synthesis of this compound.
Silver Acetate: Employed as a catalyst in cyclization-rearrangement reactions.
Major Products:
β-Trifluoromethylated Dehydrotryptophan Derivatives: Formed through catalytic cyclization-rearrangement reactions.
Scientific Research Applications
3-(Trifluoroacetyl)indole has several applications in scientific research, including:
Comparison with Similar Compounds
3-Indolyl Trifluoromethyl Ketone: A synonym for 3-(Trifluoroacetyl)indole.
Indole-2-carboxylic Acid: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its trifluoromethyl ketone group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, distinguishing it from other indole derivatives.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1H-indol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMDCXWSHDFQKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343338 | |
Record name | 3-(Trifluoroacetyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26659167 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
14618-45-2 | |
Record name | 3-(Trifluoroacetyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoroacetyl)indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some common synthetic routes to access 3-(Trifluoroacetyl)indoles?
A1: A versatile method involves the reaction of readily available N-protected anilines with (hexafluoroacetyl)acetone in the presence of phenyliodine(III) diacetate (PIDA) as an oxidant. [] This one-pot, metal-free process tolerates a variety of substituents on the aniline ring, yielding 2-(trifluoromethyl)-3-(trifluoroacetyl)indoles. [] Another approach utilizes the alkaline hydrolysis of 1-methyl-2-aryl-3-trifluoroacetyl-indoles to obtain the corresponding 2-arylindole-3-carboxylic acids. [] This method proves particularly useful for synthesizing acids with substituents on the pyrrole nitrogen. []
Q2: Can you describe the structural characteristics of 3-(trifluoroacetyloxime) substituted 7-acetamido-2-aryl-5-bromoindoles?
A2: These compounds have been characterized using NMR (1H & 13C), IR, and mass spectrometry. [] Single-crystal X-ray diffraction analysis confirmed the molecular structure of one derivative, revealing hydrogen bonding networks and π-stacking of the indole moiety in its solid-state structure. [] Density functional theory (DFT) calculations using the B3LYP/6-311G basis set provided optimized geometry parameters that align well with the experimental X-ray crystal structure data. []
Q3: What transformations can be achieved using 3-(Trifluoroacetyl)indoles as starting materials?
A3: Research highlights the use of 3-(Trifluoroacetyl)indoles in synthesizing (Z)-β-trifluoromethylated dehydrotryptophan derivatives. [] Furthermore, these indoles serve as valuable precursors in preparing tetracyclic indole derivatives, including benzo[a]pyrano-[4,3-b]indoles and indolo[3,2-c]quinolines. [] These transformations highlight the versatility of 3-(Trifluoroacetyl)indoles as building blocks in organic synthesis.
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